molecular formula C9H7N3 B1371594 6-amino-1H-indole-3-carbonitrile CAS No. 625115-91-5

6-amino-1H-indole-3-carbonitrile

Cat. No.: B1371594
CAS No.: 625115-91-5
M. Wt: 157.17 g/mol
InChI Key: VWEPNRNPXXROIV-UHFFFAOYSA-N
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Description

6-Amino-1H-indole-3-carbonitrile is a compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a solid substance that should be stored in a dark, dry place at 2-8°C .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds . The reduction of certain compounds by tin chloride dehydrate in the presence of hydrochloric acid can yield 1-alkyl-5-amino-1H-indole-3-carbonitrile .


Molecular Structure Analysis

The linear formula of this compound is C9H7N3 . More detailed information about its molecular structure may be available in specific databases or scientific literature.


Chemical Reactions Analysis

Indole derivatives have been reported to undergo various chemical reactions . For instance, their carbonyl groups can facilely undergo C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark, dry place at 2-8°C .

Scientific Research Applications

Anticancer Applications

6-Amino-1H-indole-3-carbonitrile and its derivatives have shown significant potential in anticancer research. For example, a study explored the synthesis of novel fused pyrimido[4",5":5',6'][1,2,4]triazino[3',4':3,4][1,2,4]triazino[5,6-b]indoles, starting from 3-amino-[1,2,4]triazino[5,6-b]indole. These compounds demonstrated promising anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7, with some derivatives showing more potent activity than reference drugs (Ali & Saad, 2018).

Antibacterial and Antioxidant Properties

Several derivatives of this compound have been synthesized and tested for their antimicrobial and antioxidant activities. A study synthesized novel 3-[(N-substituted indol-3-yl)methyleneamino]-6-amino-4-aryl-pyrano[2,3-c]pyrazole-5-carbonitriles and 3,6-diamino-4-(N-substituted indol-3-yl)pyrano[2,3-c]pyrazole-5-carbonitriles, which exhibited significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities against pathogens like Escherichia coli and Pseudomonas aeruginosa (Mandour et al., 2012).

Synthesis of Novel Compounds

The synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, a derivative of this compound, was investigated as part of a study to develop new compounds. The process involved treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of CuBr and K2CO3, illustrating the versatility of this compound in synthesizing diverse compounds (Kobayashi et al., 2015).

Green Chemistry Applications

A green paired electrochemical synthesis of some derivatives, including 2-amino-1-phenyl-5-((E)-((E)-4-(phenylimino)cyclohexa-2,5-dien-1-ylidene)amino)-1H-indole-3-carbonitrile, was performed. This synthesis was notable for its environmentally friendly approach, and the synthesized compounds were evaluated for their in vitro antibacterial activity against bacterial strains like Bacillus cereus and Staphylococcus aureus (Sharafi-kolkeshvandi et al., 2016).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors. A study synthesized spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid medium. This application underscores the compound's potential in industrial applications (Gupta et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indole derivatives have shown diverse biological activities and have been used in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for novel indole derivatives, such as 6-Amino-1H-indole-3-carbonitrile, to serve as anti-tubercular agents .

Biochemical Analysis

Biochemical Properties

6-amino-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinases by forming hydrogen bonds with the hinge region of the kinase, thereby blocking ATP binding . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound has been reported to interact with other biomolecules, such as receptors and transporters, modulating their activity and contributing to its diverse biological effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of protein kinases by binding to the ATP-binding site, thereby blocking ATP access and preventing phosphorylation events . This inhibition can lead to the disruption of signaling pathways and cellular processes regulated by these kinases. Additionally, this compound can interact with other biomolecules, such as receptors and transporters, modulating their activity and contributing to its overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been reported to result in sustained inhibition of protein kinases and other biomolecules, leading to prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments and tissues . The localization and accumulation of the compound can influence its activity and overall biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

6-amino-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPNRNPXXROIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658784
Record name 6-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625115-91-5
Record name 6-Amino-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-nitro-1H-indole-3-carbonitrile (4.6 g, 24.6 mmol) and 10% Pd—C (0.46 g) in EtOH (50 mL) was stirred under H2 (1 atm) at room temperature overnight. After filtration, the filtrate was concentrated and the residue was purified by column chromatography (Pet. Ether/EtOAc=3/1) to give 6-amino-1H-indole-3-carbonitrile (B-8) (1 g, 99%) as a pink powder. 1H NMR (DMSO-d6) δ 11.51 (s, 1H), 7.84 (d, J=2.4 Hz, 1H), 7.22 (d, J=8.4 Hz, 1H), 6.62 (s, 1H), 6.56 (d, J=8.4 Hz, 1H), 5.0 (s, 2H); ESI-MS 157.1 m/z (MH+).
Quantity
4.6 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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